molecular formula C20H14N4 B13142735 5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine

5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine

Cat. No.: B13142735
M. Wt: 310.4 g/mol
InChI Key: LFDXRQWUVGYXRK-UHFFFAOYSA-N
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Description

5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine is a heterocyclic compound that features a unique structure with three pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine typically involves the use of pyridine derivatives as starting materials. One common method involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane . Another approach involves the catalyst-free synthesis of substituted pyridin-2-yl derivatives from hetaryl ureas and alcohols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include 3-chloroperbenzoic acid for oxidation and various metal catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with 3-chloroperbenzoic acid can yield pyridine-N-oxide derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine involves its interaction with molecular targets through coordination with metal ions. This interaction can influence various biochemical pathways and catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine is unique due to its three pyridine rings, which provide multiple coordination sites for metal ions

Properties

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine

InChI

InChI=1S/C20H14N4/c1-2-10-23-19(7-1)17-11-18(15-5-3-8-21-12-15)20(24-14-17)16-6-4-9-22-13-16/h1-14H

InChI Key

LFDXRQWUVGYXRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(N=C2)C3=CN=CC=C3)C4=CN=CC=C4

Origin of Product

United States

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